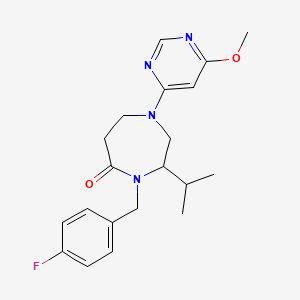
(4,5-DIFLUORO-2-METHYLPHENYL)(4-METHYLPIPERIDINO)METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5-DIFLUORO-2-METHYLPHENYL)(4-METHYLPIPERIDINO)METHANONE is a chemical compound with the molecular formula C13H16F2N2O It is known for its unique structure, which includes a difluoromethylphenyl group and a methylpiperidino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-DIFLUORO-2-METHYLPHENYL)(4-METHYLPIPERIDINO)METHANONE typically involves the reaction of 4,5-difluoro-2-methylbenzoyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems can help in maintaining consistent quality and reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(4,5-DIFLUORO-2-METHYLPHENYL)(4-METHYLPIPERIDINO)METHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(4,5-DIFLUORO-2-METHYLPHENYL)(4-METHYLPIPERIDINO)METHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4,5-DIFLUORO-2-METHYLPHENYL)(4-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylphenyl group may enhance its binding affinity and specificity, while the methylpiperidino group can influence its pharmacokinetic properties. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4,5-Difluoro-2-methylphenyl)(4-methyl-1-piperazinyl)methanone
- (4,5-Difluoro-2-methylphenyl)(4-methyl-1-piperidinyl)methanone
Uniqueness
(4,5-DIFLUORO-2-METHYLPHENYL)(4-METHYLPIPERIDINO)METHANONE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its difluoromethylphenyl group provides enhanced stability and reactivity, while the methylpiperidino group contributes to its solubility and pharmacokinetic profile.
Propriétés
IUPAC Name |
(4,5-difluoro-2-methylphenyl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO/c1-9-3-5-17(6-4-9)14(18)11-8-13(16)12(15)7-10(11)2/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVSMYGMJLJCRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=C(C=C2C)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4aS*,8aR*)-octahydro-2(1H)-isoquinolinyl]-N-(3-pyridinylmethyl)-2-pyridinecarboxamide](/img/structure/B5401971.png)
![N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-2-(1H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5401980.png)
![(E)-3-(2-chloro-8-methylquinolin-3-yl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5401984.png)

![(2S)-2-(acetylamino)-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]propanamide](/img/structure/B5401993.png)
![N-[2-(dimethylamino)ethyl]-4-(2-propyn-1-yloxy)benzamide](/img/structure/B5402004.png)
![(5E)-5-[[2-[3-(3-methoxyphenoxy)propoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5402011.png)
![methyl 2-[(5E)-5-(2-chloro-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5402018.png)
![(1R*,2R*,6S*,7S*)-4-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5402019.png)
![4-[[2-(dimethylamino)ethyl-methylamino]methyl]-2-ethoxyphenol](/img/structure/B5402027.png)
![1-[(2-anilino-5-pyrimidinyl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol](/img/structure/B5402033.png)

